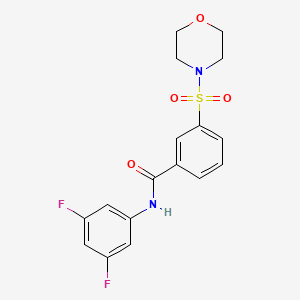

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3,5-difluorophenyl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O4S/c18-13-9-14(19)11-15(10-13)20-17(22)12-2-1-3-16(8-12)26(23,24)21-4-6-25-7-5-21/h1-3,8-11H,4-7H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHSSFCPYSWEEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-difluoroaniline with benzoyl chloride under basic conditions.

Introduction of the Morpholinosulfonyl Group: The next step involves the introduction of the morpholinosulfonyl group. This can be achieved by reacting the benzamide intermediate with morpholine and sulfonyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of cancer treatment due to its ability to modulate specific molecular targets.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide and related compounds.

Table 1: Structural and Functional Comparison

Structural Analysis

GSK-2126458

- Core Similarity : Shares the benzamide backbone and difluorophenyl group.

- Key Difference: The morpholinosulfonyl group in the target compound is replaced by a 2,4-difluoro substitution and a piperidine-carbonyl moiety in GSK-2126456.

- Functional Impact: The morpholinosulfonyl group may enhance solubility compared to GSK-2126458’s hydrophobic substituents. GSK-2126458’s PI3K/mTOR inhibition suggests the target compound could similarly target kinase pathways .

Entrectinib

- Core Similarity : Benzamide moiety and fluorinated aromatic ring (3,5-difluorobenzyl).

- Key Difference: Entrectinib incorporates an indazole ring and tetrahydro-2H-pyran, enabling broader target engagement (TRK/ROS1/ALK). The morpholinosulfonyl group’s electron-withdrawing properties may alter binding kinetics compared to Entrectinib’s bulky substituents .

GNE-617

- Core Similarity : Sulfonyl group present in both compounds.

- Key Difference: GNE-617 uses a phenylsulfonyl-imidazopyridine scaffold, whereas the target compound employs a benzamide-morpholinosulfonyl hybrid.

- Functional Impact: GNE-617’s imidazopyridine core may enhance metabolic stability, while the morpholino group in the target compound could improve aqueous solubility .

N-(3,5-difluorophenyl)-2-hydroxy-3-methoxybenzamide

- Core Similarity : Identical benzamide and 3,5-difluorophenyl groups.

- Key Difference: Hydroxy and methoxy substituents replace the morpholinosulfonyl group.

1-amino-N-(3,5-difluorophenyl)cyclohexanecarboxamide

- Core Similarity : 3,5-difluorophenyl amide group.

- Key Difference : Cyclohexane ring replaces the benzamide core.

Pharmacological and Physicochemical Considerations

- Solubility: The morpholinosulfonyl group likely improves solubility over non-polar analogs like GSK-2126457.

- Binding Interactions : The sulfonyl group’s electron-withdrawing nature may strengthen hydrogen bonding or polar interactions compared to hydroxy/methoxy substituents .

Biological Activity

N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a difluorophenyl group and a morpholinosulfonyl moiety, contributing to its unique properties.

- Molecular Formula : C14H15F2N3O3S

- CAS Number : 953852-66-9

This compound primarily functions as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a critical role in various cellular processes including cell proliferation and migration.

- Inhibition of Autotaxin : The compound binds to the hydrophobic pocket of ATX, preventing substrate binding and thus inhibiting the enzymatic activity. This mechanism has been shown to reduce invasiveness in cancer cells and enhance sensitivity to chemotherapeutic agents .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity:

- In vitro Studies : The compound has demonstrated IC50 values in the nanomolar range against various cancer cell lines. For instance, it was reported to reduce the invasion of A2058 melanoma cells with an IC50 of approximately 32 nM .

- In vivo Studies : In animal models, the compound significantly inhibited tumor metastasis and enhanced the efficacy of paclitaxel in breast cancer models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

| Compound Variant | Substituents | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | 3,5-Difluoro | 32 | ATX Inhibition |

| 3b (analog) | 4-Fluoro | 9 | Enhanced ATX Inhibition |

| 3f (analog) | 4-Chloro | 83 | ATX Inhibition |

The introduction of fluorine atoms into the phenyl ring significantly enhances binding affinity and biological activity .

Case Studies

- Inhibition of Chemoresistance : A study highlighted that this compound effectively reduced chemoresistance in breast cancer stem-like cells when combined with paclitaxel. This suggests potential applications in overcoming drug resistance in cancer therapy .

- Metastasis Reduction : In vivo experiments demonstrated that treatment with this compound led to a significant reduction in B16 melanoma metastasis, indicating its potential as a therapeutic agent for metastatic cancers .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-(3,5-difluorophenyl)-3-(morpholinosulfonyl)benzamide, and how are intermediates characterized?

Answer:

The synthesis typically involves sequential steps:

- Amide Coupling : Reacting 3-(morpholinosulfonyl)benzoic acid derivatives with 3,5-difluoroaniline using coupling agents like EDCl/HOBt or CDI to form the benzamide core .

- Sulfonylation : Introducing the morpholinosulfonyl group via sulfonyl chloride intermediates under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Intermediate products are purified via column chromatography or recrystallization, with characterization by 1H-NMR (to confirm aromatic protons and morpholine signals) and TLC (to monitor reaction progress) .

- Fluorination : If starting from non-fluorinated precursors, halogen-exchange reactions (e.g., using KF/18-crown-6 in DMF) may be employed .

Basic: Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

- 1H and 19F NMR : Essential for confirming the aromatic substitution pattern (e.g., 3,5-difluorophenyl protons as doublets) and morpholine protons (δ ~3.6–3.8 ppm). 19F NMR detects fluorinated groups (e.g., δ -110 to -120 ppm for aryl-F) .

- HPLC-MS : Validates purity (>95%) and molecular weight confirmation via ESI+ or MALDI-TOF .

- Elemental Analysis : Ensures stoichiometric C, H, N, S, and F content .

Advanced: How does the morpholinosulfonyl moiety influence the compound’s pharmacokinetic and pharmacodynamic properties?

Answer:

- Solubility : The morpholine ring enhances water solubility via hydrogen bonding, while the sulfonyl group increases polarity .

- Metabolic Stability : Sulfonamides resist oxidative metabolism, prolonging half-life compared to ester or amide analogs .

- Target Engagement : The sulfonyl group may interact with polar residues in enzymatic active sites (e.g., kinase ATP-binding pockets), as seen in structurally related HIV-1 capsid inhibitors .

Advanced: How can researchers resolve contradictions in bioactivity data across different assay models (e.g., in vitro vs. in vivo)?

Answer:

- Assay Optimization : Control variables like cell permeability (use of P-gp inhibitors) or serum protein binding (e.g., albumin-adjusted IC50 measurements) .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS, as seen in studies of Notch1 inhibitors where metabolites retained activity .

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Advanced: What experimental strategies are recommended for elucidating the compound’s mechanism of action against novel targets?

Answer:

- Kinase Profiling Panels : Screen against 100+ kinases to identify off-target effects, using ATP-competitive assays .

- Crystallography : Co-crystallize the compound with target proteins (e.g., HIV-1 capsid) to map binding interactions, as demonstrated for Entrectinib analogs .

- Gene Knockdown/CRISPR : Validate target dependency by correlating compound efficacy with siRNA-mediated gene silencing .

Advanced: What computational approaches aid in structure-activity relationship (SAR) studies for optimizing potency and selectivity?

Answer:

- Molecular Docking : Use Schrödinger Glide or AutoDock to predict binding poses with targets like γ-secretase, leveraging crystallographic data from related inhibitors .

- QSAR Modeling : Train models on fluorinated benzamide datasets to prioritize substituents (e.g., electron-withdrawing groups at 3,5-positions enhance kinase inhibition) .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities for morpholinosulfonyl analogs to guide synthetic prioritization .

Advanced: How can researchers address low yields in the final sulfonylation step during scale-up synthesis?

Answer:

- Reagent Optimization : Replace volatile solvents (e.g., DCM) with DMF or THF to improve sulfonyl chloride stability .

- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., sulfonic acid formation) .

- Catalytic Additives : Use DMAP to accelerate sulfonamide bond formation, increasing yields from 56% to >80% in similar syntheses .

Advanced: What are the key challenges in assessing the compound’s selectivity across structurally related targets (e.g., kinases vs. GPCRs)?

Answer:

- Broad Panel Screening : Test against diverse target families (e.g., Eurofins Cerep panels) to identify cross-reactivity .

- Cellular Pathway Analysis : Use phosphoproteomics (e.g., SILAC) to map downstream signaling perturbations .

- Allosteric vs. Orthosteric Binding : Employ mutagenesis (e.g., Ala-scanning) to distinguish binding modes, as done for γ-secretase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.